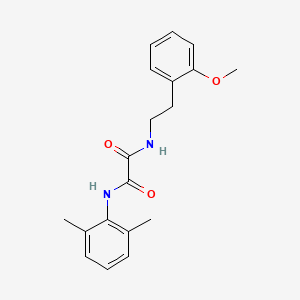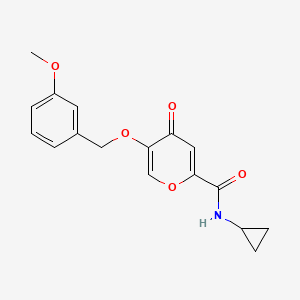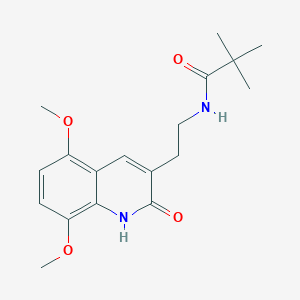![molecular formula C19H21N7 B2362436 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2380173-06-6](/img/structure/B2362436.png)
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by reacting appropriate diketones with guanidine derivatives under acidic or basic conditions.
Substitution reactions: The introduction of the piperazine and pyridazinyl groups can be carried out through nucleophilic substitution reactions. For instance, the pyrimidine core can be reacted with piperazine derivatives in the presence of a base like sodium hydride.
Coupling reactions: The final step often involves coupling the pyridazinyl group to the piperazine-substituted pyrimidine using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyridazinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce fully reduced piperazine derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and in the treatment of various other diseases.
Biological Research: The compound is used to study enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: It is used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dimethyl-2-mercaptopyrimidine
- 4,6-Diamino-2-pyrimidinethiol
- 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
Uniqueness
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of pyrimidine, piperazine, and pyridazinyl moieties makes it a versatile compound for various applications in medicinal and biological research.
Propiedades
IUPAC Name |
4,6-dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-14-12-15(2)22-19(21-14)26-10-8-25(9-11-26)18-6-5-17(23-24-18)16-4-3-7-20-13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOGOHXAJHVNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2362359.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
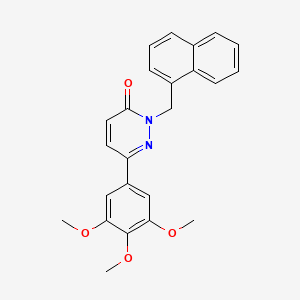
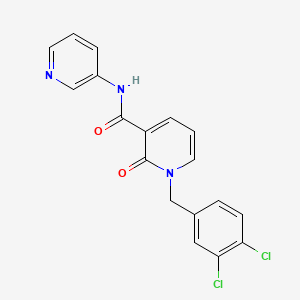
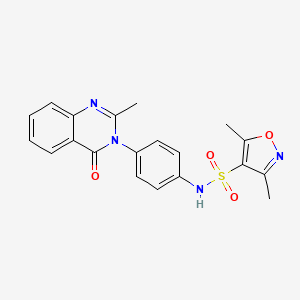
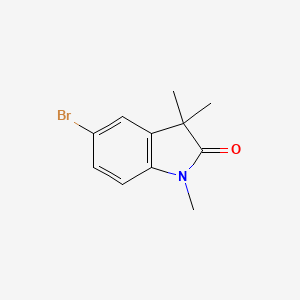
![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/new.no-structure.jpg)

